molecular formula C19H16ClN5O B2366733 6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 888422-55-7

6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2366733
CAS No.: 888422-55-7
M. Wt: 365.82
InChI Key: GOMRDUBXGPSAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C19H16ClN5O and its molecular weight is 365.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • The study of similar triazolo[4,5-d]pyrimidines or related compounds in the context of their pharmacokinetics, metabolism, and excretion, as seen in the case of Ticagrelor, a P2Y12 receptor antagonist, demonstrates the importance of understanding these factors for drug development and therapeutic application (Teng et al., 2010).

  • Investigations into the environmental and occupational exposure to similar chemical structures can provide valuable information for assessing risk factors and establishing safety guidelines. For instance, studies on the presence of carcinogenic heterocyclic amines in the urine of individuals consuming cooked meats underscore the relevance of dietary exposure to potentially hazardous compounds (Ushiyama et al., 1991).

  • Research on the use of compounds like Allopurinol for the treatment of hyperuricemia highlights the potential for chemical entities to impact metabolic pathways, providing a template for exploring the therapeutic potential of new compounds (Krakoff & Murphy, 1968).

Properties

IUPAC Name

6-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-12-6-7-16(8-13(12)2)25-18-17(22-23-25)19(26)24(11-21-18)10-14-4-3-5-15(20)9-14/h3-9,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMRDUBXGPSAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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